molecular formula C18H20N2O4S B4439880 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B4439880
M. Wt: 360.4 g/mol
InChI Key: OWEAEWDKXUBUHK-UHFFFAOYSA-N
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Description

4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring, and is further functionalized with a sulfonyl group and a methoxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The quinoxaline intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Methoxy-Substituted Phenyl Group Addition: The final step involves the coupling of the sulfonylated quinoxaline with a methoxy-substituted phenyl group, which can be facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-quinoxaline
  • **4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-2,3-dihydroquinoxaline

Uniqueness

The unique combination of the sulfonyl group, methoxy-substituted phenyl group, and the quinoxaline core in 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxy-3-propan-2-ylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(2)14-10-13(8-9-17(14)24-3)25(22,23)20-11-18(21)19-15-6-4-5-7-16(15)20/h4-10,12H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEAEWDKXUBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

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